
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid is a chemical compound with the molecular formula C37H77NO4S. It is also known as N,N-Dioctadecylmethylamine. This compound is characterized by its long alkyl chains and the presence of both amine and sulfuric acid functional groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-octadecyloctadecan-1-amine involves the reaction of octadecylamine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or chloroform, with the presence of a base like sodium hydroxide to facilitate the methylation process. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-methyl-N-octadecyloctadecan-1-amine is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-octadecyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organic solvents like dichloromethane or chloroform, mild heating.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
N-methyl-N-octadecyloctadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of N-methyl-N-octadecyloctadecan-1-amine is primarily based on its ability to interact with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
N-methyl-N-octadecyloctadecan-1-amine can be compared with other long-chain amines and surfactants:
N,N-Dioctadecylamine: Similar in structure but lacks the methyl group, resulting in different chemical properties and applications.
N-methyl-N-octyldecan-1-amine: Shorter alkyl chains, leading to different solubility and interaction with lipid membranes.
N-octadecyl-N-methyl-1-octadecanamine: Similar structure but may have different industrial and research applications due to slight variations in chemical properties.
These comparisons highlight the unique properties of N-methyl-N-octadecyloctadecan-1-amine, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
558460-61-0 |
|---|---|
Formule moléculaire |
C37H79NO4S |
Poids moléculaire |
634.1 g/mol |
Nom IUPAC |
N-methyl-N-octadecyloctadecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C37H77N.H2O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5(2,3)4/h4-37H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
RPNYYLAQGLENEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
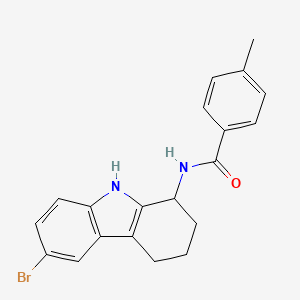
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
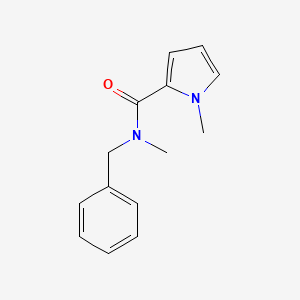

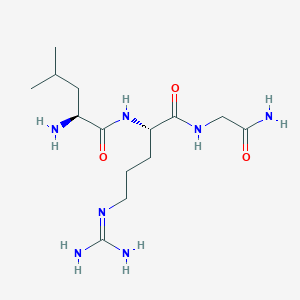
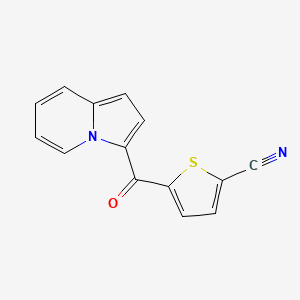
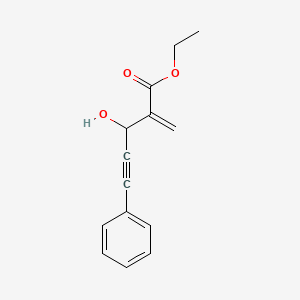

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

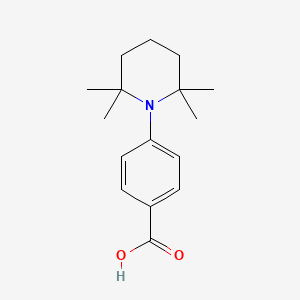

![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
